molecular formula C17H11ClN4S B10880162 N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine

N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10880162
M. Wt: 338.8 g/mol
InChI Key: DOKIXGBNAFAOQK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a quinoline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-quinolinecarboxaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine: shares structural similarities with other thiadiazole and quinoline derivatives.

    This compound: is unique due to the specific combination of the chlorophenyl, quinoline, and thiadiazole moieties.

Uniqueness

  • The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes.
  • The quinoline moiety is known for its biological activity, contributing to the compound’s overall pharmacological profile.
  • The thiadiazole ring is a versatile scaffold that can be modified to enhance various biological activities.

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-quinolin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H11ClN4S/c18-12-6-2-4-8-14(12)20-17-22-21-16(23-17)15-10-9-11-5-1-3-7-13(11)19-15/h1-10H,(H,20,22)

InChI Key

DOKIXGBNAFAOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)NC4=CC=CC=C4Cl

Origin of Product

United States

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